molecular formula C14H22N4O3 B3009484 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415571-95-6

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B3009484
CAS No.: 2415571-95-6
M. Wt: 294.355
InChI Key: GTPMDHVWENITFU-UHFFFAOYSA-N
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Description

This compound features a morpholine core substituted at the 4-position with a methyl-linked 5-methyl-1,2,4-oxadiazole moiety and at the 2-position with a piperidine-1-carbonyl group. The morpholine ring contributes to solubility and metabolic stability, while the oxadiazole and piperidine groups enhance binding interactions with biological targets, such as kinases or neurotransmitter receptors . Its molecular weight is approximately 307.34 g/mol (calculated from C₁₄H₂₁N₄O₃). The compound is hypothesized to exhibit central nervous system (CNS) activity due to structural similarities with serotonin receptor modulators like GR127935 .

Properties

IUPAC Name

[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-11-15-13(16-21-11)10-17-7-8-20-12(9-17)14(19)18-5-3-2-4-6-18/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPMDHVWENITFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps. One common approach is to start with the preparation of the 5-methyl-1,2,4-oxadiazole ring, which can be synthesized by reacting appropriate precursors under controlled conditions. The morpholine ring is then functionalized with a piperidine-1-carbonyl group through a series of reactions involving acylation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Diseases Treatment

One of the most promising applications of this compound is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies. Research indicates that compounds containing the oxadiazole moiety can inhibit tau aggregation, which is a hallmark of these diseases. The compound's ability to modulate tau protein interactions may lead to new therapeutic strategies aimed at slowing disease progression and improving cognitive function in affected individuals .

Antimicrobial Activity

Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the piperidine ring in this compound enhances its interaction with microbial targets, potentially leading to the development of new antibiotics. Preliminary tests indicate effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Cancer Research

The compound has also been studied for its anticancer properties. Its structure allows for interactions with specific cellular pathways involved in tumor growth and metastasis. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Material Sciences

Polymer Chemistry

In material sciences, compounds like 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine are being explored for their use in polymer synthesis. The unique chemical properties of oxadiazoles make them suitable for creating materials with enhanced thermal stability and mechanical strength. These materials could find applications in coatings, adhesives, and other industrial products .

Fluorescent Probes

The incorporation of the oxadiazole unit into fluorescent probes has been a subject of research due to its ability to emit light upon excitation. This property is valuable in biological imaging and diagnostics, allowing for the visualization of cellular processes in real-time .

Case Studies

Study Focus Findings Reference
Neurodegenerative Disease TreatmentInhibition of tau aggregation demonstrated; potential therapeutic effects observed in animal models
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; further optimization needed for clinical use
Cancer Cell ApoptosisInduction of apoptosis in various cancer cell lines; mechanism involves modulation of apoptotic pathways
Polymer SynthesisEnhanced thermal stability observed in polymers synthesized with this compound; potential applications in industrial materials

Mechanism of Action

The mechanism of action of 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and pharmacological attributes:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity Key Differences vs. Target Compound
Target Compound : 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine 307.34 Morpholine, oxadiazole, piperidine carbonyl Potential CNS/Kinase targets (hypothesized) Reference compound for comparison
GR127935 (N-[4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide) 532.03 Piperazine, oxadiazole, biphenyl 5-HT1B/1D receptor antagonist Larger size; lacks morpholine, uses biphenyl scaffold
2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride 217.70 Morpholine, oxadiazole Not specified (building block) Simpler structure; lacks piperidine carbonyl
Imidazo[1,2-a]pyrimidine derivatives (e.g., 6-ethyl-7-methoxy-5-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyrimidine) ~350–400 (estimated) Imidazo-pyrimidine, oxadiazole Sedative-hypnotic activity Heterocyclic core differs; clinical use in sleep disorders
SB224289 (5-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carbonyl]furoindole-spiro-piperidine) 520.04 Furoindole, spiro-piperidine, oxadiazole 5-HT1B receptor antagonist Complex spirocyclic system; higher molecular weight

Pharmacological and Physicochemical Properties

  • Solubility : The morpholine ring in the target compound likely enhances aqueous solubility compared to GR127935’s biphenyl system.
  • Binding Affinity : The piperidine carbonyl group may improve target selectivity over simpler morpholine-oxadiazole derivatives (e.g., 2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine) by enabling hydrogen-bond interactions .

Biological Activity

The compound 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a novel molecule that has garnered attention for its potential biological activities, particularly in the treatment of neurodegenerative diseases and metabolic disorders. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure features a morpholine ring, a piperidine moiety, and an oxadiazole group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurodegenerative Disorders : The oxadiazole moiety is known to exhibit neuroprotective properties. Studies indicate that compounds containing oxadiazole can inhibit tau-mediated neurodegeneration, making them potential candidates for treating Alzheimer's disease and other tauopathies .
  • Metabolic Regulation : The piperidine component has been linked to enhanced glucose metabolism. Recent research suggests that derivatives of morpholine and piperidine can act as positive allosteric modulators of GLP-1 receptors, which play a significant role in glucose homeostasis and appetite regulation .

In Vitro Studies

Recent studies have demonstrated the efficacy of similar compounds in various in vitro assays:

CompoundTarget EnzymeIC50 (µM)Reference
4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholineAChE201.16 ± 30.84
4-{[5-methyl-1,2,4-oxadiazol-3-yl]methyl}-piperidineGLP-1RNot specified

These findings suggest that the compound may exhibit significant inhibitory activity against key metabolic enzymes involved in glucose regulation and neurodegeneration.

Case Studies

A notable case study involved the application of similar oxadiazole derivatives in treating Alzheimer's disease. The study highlighted the ability of these compounds to reduce amyloid plaque formation in murine models, demonstrating their potential as therapeutic agents .

In another study focusing on metabolic disorders, compounds with similar structures showed promising results in lowering blood glucose levels in diabetic rats, indicating their potential utility in managing type 2 diabetes .

Q & A

Basic: What are the recommended synthetic routes for 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the morpholine core. For example:

Morpholine Derivatization: Introduce the piperidine-1-carbonyl moiety via nucleophilic acyl substitution, using activated carbonyl reagents (e.g., carbonyldiimidazole) under inert conditions .

Oxadiazole Incorporation: Attach the 5-methyl-1,2,4-oxadiazole group through a Mitsunobu reaction or alkylation, ensuring protection of reactive sites (e.g., using tert-butoxycarbonyl groups) .

Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (solvent: ethanol/water) to isolate the product .
Key Validation: Monitor reaction progress via TLC and confirm final purity (>95%) via HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

Structural Elucidation:

  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine C=O at ~170 ppm, oxadiazole CH3 at ~2.5 ppm) .
  • Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Purity Assessment:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm .
  • X-ray Crystallography: For absolute configuration confirmation, grow single crystals in DMSO/water and analyze diffraction patterns .

Advanced: How can researchers assess polymorphic forms of this compound?

Methodological Answer:
Polymorphism impacts solubility and bioavailability. Recommended approaches:

Screening: Recrystallize the compound from solvents of varying polarity (e.g., methanol, acetone) to induce different crystal forms .

Characterization:

  • DSC/TGA: Identify thermal transitions (melting points, decomposition) to distinguish polymorphs .
  • XRPD: Compare diffraction patterns with simulated data from single-crystal studies .

Stability Testing: Store polymorphs under accelerated conditions (40°C/75% RH) and monitor phase transitions via PXRD .

Advanced: What strategies ensure stability during formulation studies?

Methodological Answer:
Stability under physiological conditions is critical for pharmacological applications:

Stress Testing: Expose the compound to:

  • Hydrolytic Conditions: pH 1–9 buffers at 37°C for 24–72 hours .
  • Oxidative Stress: 3% H₂O₂ at room temperature .

Degradation Analysis: Use LC-MS to identify degradation products (e.g., morpholine ring opening or oxadiazole hydrolysis) .

Excipient Compatibility: Screen with common excipients (e.g., PEG 400, lactose) via DSC to detect interactions .

Advanced: How should conflicting pharmacological data be resolved?

Methodological Answer:
Contradictory activity data may arise from assay variability or target promiscuity:

Assay Optimization:

  • Binding Studies: Use surface plasmon resonance (SPR) to measure binding kinetics (KD) under standardized buffer conditions (e.g., 10 mM HEPES, pH 7.4) .
  • Cellular Assays: Validate target engagement via knock-down/knock-out models (e.g., CRISPR-Cas9) .

Data Reconciliation: Apply multivariate analysis to correlate structural features (e.g., oxadiazole electronegativity) with activity trends .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

Docking Simulations: Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases), focusing on the oxadiazole and piperidine motifs .

QSAR Modeling: Train models with descriptors like logP, topological polar surface area, and H-bond donor/acceptor counts .

Validation: Compare predicted vs. experimental IC50 values in enzyme inhibition assays .

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